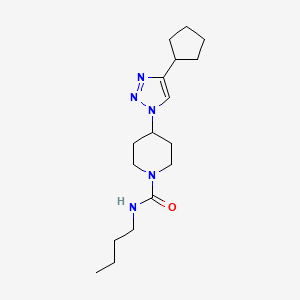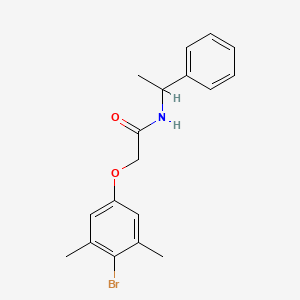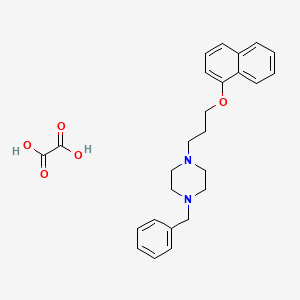![molecular formula C14H20BrNO7 B4003936 2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4003936.png)
2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Overview
Description
2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol; oxalic acid is a complex organic compound that features a bromophenoxy group, ethoxy linkages, and an aminoethanol moiety
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in synthetic organic chemistry.
Biology
In biological research, the compound can be used to study the effects of bromophenoxy groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the aminoethanol moiety suggests possible applications in drug design, particularly for targeting specific receptors or enzymes.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol typically involves multiple steps:
Bromination: The initial step involves the bromination of phenol to form 3-bromophenol.
Ether Formation: 3-Bromophenol is then reacted with ethylene oxide to form 2-(3-bromophenoxy)ethanol.
Further Etherification: This intermediate is further reacted with another equivalent of ethylene oxide to form 2-[2-(3-bromophenoxy)ethoxy]ethanol.
Amination: The final step involves the reaction of 2-[2-(3-bromophenoxy)ethoxy]ethanol with ethylenediamine to form 2-[2-[2-(3-bromophenoxy)ethoxy]ethylamino]ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol moiety.
Reduction: Reduction reactions can occur at the bromophenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include dehalogenated compounds.
Substitution: Products will vary depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can engage in hydrophobic interactions, while the aminoethanol moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Bromoethoxy)ethoxy]ethanol
- 2-[2-(2-Bromoethoxy)phenoxy]ethanol
- 2-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]thiophene
Uniqueness
What sets 2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol apart from similar compounds is the presence of the aminoethanol moiety. This functional group adds versatility to the compound, allowing it to participate in a wider range of chemical reactions and biological interactions.
Properties
IUPAC Name |
2-[2-[2-(3-bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3.C2H2O4/c13-11-2-1-3-12(10-11)17-9-8-16-7-5-14-4-6-15;3-1(4)2(5)6/h1-3,10,14-15H,4-9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFJOKSBIDRIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCOCCNCCO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003867.png)

![4-[3-(4-Butan-2-ylphenoxy)propyl]morpholine](/img/structure/B4003878.png)
![1-[3-(2-allyl-4-chlorophenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4003883.png)
![Diethyl 2-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]propanedioate](/img/structure/B4003886.png)
![1-[4-(4-bromo-2-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4003893.png)

![4-[2-(1-Bromonaphthalen-2-yl)oxyethyl]morpholine;oxalic acid](/img/structure/B4003910.png)

![4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4003919.png)

![N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4003928.png)
![3-[4-(2-bromo-4-chlorophenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4003934.png)
![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4003951.png)
